Benzimidazole, 4,6-dibromo-2-(trifluoromethyl)-

Description

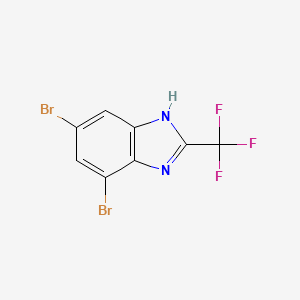

Benzimidazole, 4,6-dibromo-2-(trifluoromethyl)- (CAS 6609-53-6) is a halogenated benzimidazole derivative with the molecular formula C₈H₃Br₂F₃N₂ and a molecular weight of 343.926 g/mol . Its structure features bromine atoms at positions 4 and 6 of the benzimidazole core and a trifluoromethyl (-CF₃) group at position 2.

Key physicochemical properties include:

| Property | Value | Unit | Source |

|---|---|---|---|

| logPoct/wat | 3.625 | – | Crippen Calculated |

| McVol | 144.930 | mL/mol | McGowan Calculated |

| Molecular Weight | 343.926 | g/mol | NIST |

Properties

CAS No. |

6609-53-6 |

|---|---|

Molecular Formula |

C8H3Br2F3N2 |

Molecular Weight |

343.93 g/mol |

IUPAC Name |

4,6-dibromo-2-(trifluoromethyl)-1H-benzimidazole |

InChI |

InChI=1S/C8H3Br2F3N2/c9-3-1-4(10)6-5(2-3)14-7(15-6)8(11,12)13/h1-2H,(H,14,15) |

InChI Key |

IPVBKOUKUCKNIK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=N2)C(F)(F)F)Br)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of Trifluoromethyl-Substituted Benzimidazole Precursors

While direct literature on the exact compound “Benzimidazole, 4,6-dibromo-2-(trifluoromethyl)-” is limited, analogous methods for preparing dibromo-substituted heterocycles with trifluoromethyl or trifluoromethoxy groups provide valuable insights.

A relevant approach involves bromination of trifluoromethyl-substituted aromatic amines or heterocycles using brominating agents in the presence of catalysts to achieve selective dibromination. For example, a patent describes the bromination of 4-trifluoromethoxyaniline to 2,6-dibromo-4-trifluoromethoxyaniline under ammonium molybdate catalysis using sodium or potassium bromide and hydrogen peroxide as brominating agents. This method avoids corrosive bromine and is environmentally friendly, suitable for industrial scale.

Although this patent focuses on aniline derivatives, the principle of catalytic bromination using metal bromides and oxidants can be adapted for benzimidazole systems bearing trifluoromethyl groups.

Key parameters from this method:

| Parameter | Value/Range |

|---|---|

| Catalyst | Ammonium molybdate |

| Brominating agent | Sodium bromide or potassium bromide + H2O2 |

| Solvents | Methylene dichloride, chloroform, carbon tetrachloride, 1,2-dichloroethane |

| Molar ratios (substrate:metal bromide) | 1 : 1.8 – 2.6 |

| Molar ratios (metal bromide:H2O2) | 1.8 – 2.6 : 1 |

| Catalyst loading (substrate:ammonium molybdate) | 1 : 0.001 – 0.008 |

This method achieves selective dibromination with minimized equipment corrosion and improved atom economy.

Bromination Using N-Bromosuccinimide and Titanium Dioxide Catalysis

Another well-documented bromination method for dibromo heterocycles involves the use of N-bromosuccinimide (NBS) as the brominating agent, catalyzed by titanium dioxide, demonstrated in the synthesis of 2,6-dibromo benzothiazole. This method achieves simultaneous bromination at the 2 and 6 positions in a single step with high yield and purity, suitable for industrial scale.

Though this example is for benzothiazole, the approach is potentially applicable to benzimidazole derivatives due to structural similarities.

- Dissolve the heterocyclic substrate (e.g., benzothiazole) in chloroform.

- Stir and reflux at 45–55 °C.

- Add NBS and titanium dioxide catalyst simultaneously.

- React for 9–15 hours.

- Cool, filter, wash with saturated sodium bicarbonate solution.

- Dry with anhydrous sodium sulfate.

- Evaporate solvent under reduced pressure.

- Recrystallize from isopropanol to obtain pure dibromo product.

Representative yields and purities:

| Embodiment | Temp (°C) | Reaction Time (h) | NBS (mol) | TiO2 (mol) | Yield (%) | Purity (%) | Product Confirmation |

|---|---|---|---|---|---|---|---|

| 1 | 50 | 15 | 0.22 | 0.008 | 76.9 | 99.4 | MS and 1H NMR |

| 2 | 45 | 11 | 0.20 | 0.02 | 75.8 | 99.3 | MS and 1H NMR |

| 3 | 55 | 13 | 0.23 | 0.001 | 74.4 | 99.4 | MS and 1H NMR |

Notes: Absence of TiO2 catalyst leads to incomplete dibromination and lower yields.

Comparative Analysis of Preparation Methods

While the ammonium molybdate method is developed specifically for trifluoromethoxy anilines, the NBS/TiO2 method is proven for dibromination of heterocycles and could be adapted for benzimidazole derivatives bearing trifluoromethyl groups.

Summary and Recommendations for Preparation of Benzimidazole, 4,6-dibromo-2-(trifluoromethyl)-

Direct bromination of trifluoromethyl-substituted benzimidazoles can be achieved using catalytic bromination methods employing environmentally friendly catalysts such as ammonium molybdate or titanium dioxide.

Using metal bromides with hydrogen peroxide under ammonium molybdate catalysis offers a green and atom-economical route with minimized equipment corrosion risks.

N-Bromosuccinimide catalyzed by titanium dioxide provides a high-yield, single-step bromination method that is industrially scalable and cost-effective.

Reaction conditions typically involve chlorinated solvents, moderate heating or reflux, and precise molar ratios of reagents to ensure selective dibromination at the 4 and 6 positions.

Purification generally involves filtration, washing with bicarbonate solution, drying, solvent removal, and recrystallization to achieve high purity (>99%).

Data Table: Key Parameters for Preparation Methods

Chemical Reactions Analysis

Benzimidazole, 4,6-dibromo-2-(trifluoromethyl)- undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states, and reduction reactions can be used to modify its structure.

Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzimidazole, 4,6-dibromo-2-(trifluoromethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzimidazole, 4,6-dibromo-2-(trifluoromethyl)- involves its interaction with various molecular targets. The compound can bind to enzymes and protein receptors, influencing their activity and leading to biological effects . The trifluoromethyl group enhances its binding affinity and stability, making it a potent compound in medicinal chemistry .

Comparison with Similar Compounds

Structural Comparison

Halogen Substitution Patterns

- 4,6-Dibromo-2-(trifluoromethyl)-benzimidazole : Bromine at positions 4 and 6, -CF₃ at position 2 .

- 4,6-Dichloro-2-(trifluoromethyl)-benzimidazole : Chlorine replaces bromine at 4 and 4. This substitution reduces molecular weight (MW: ~312 g/mol vs. 343.9 g/mol) and lipophilicity (lower logP) .

- 4,5-Dichloro-2-(trifluoromethyl)-benzimidazole : Chlorine at positions 4 and 5 (vs. 4,6 in the target compound), used as a herbicide (CAS 3615-21-2) .

Functional Group Variations

- 2-Mercapto-4,6-dibromo-benzimidazole : Replaces -CF₃ with -SH, showing antiprotozoal activity against Giardia intestinalis .

- 4,6-Dibromo-2-(p-nitrobenzylsulfanyl)-benzimidazole: -SC₆H₄NO₂ at position 2, active against Gram-positive bacteria .

Physicochemical Properties

*Estimated based on halogen substitution trends.

†Predicted using Crippen’s method.

Key Observations :

- The -CF₃ group contributes to higher logP (3.625) compared to -SH (logP ~2.1), favoring hydrophobic interactions in biological targets .

Antimicrobial Activity

- 4,6-Dichloro-2-(trifluoromethyl)- : Similar activity profile but with reduced potency due to lower lipophilicity .

- 2-Trifluoromethyl derivatives : Demonstrated hydrogen-bonding interactions with bacterial enzymes (e.g., F–H-ARG96, 2.66 Å), enhancing binding affinity .

Antiprotozoal Activity

- 4,6-Dibromo-2-(trifluoromethyl)- : Likely shares anti-giardial activity with 2-trifluoromethyl-benzimidazoles, which inhibit Giardia intestinalis via protozoan enzyme targeting .

- 2-Mercapto-4,6-dibromo- : Explicitly reported to combat G. intestinalis , suggesting the -SH group may enhance target specificity compared to -CF₃.

Biological Activity

Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, Benzimidazole, 4,6-dibromo-2-(trifluoromethyl)- stands out for its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Benzimidazole, 4,6-dibromo-2-(trifluoromethyl)- has the molecular formula and a molecular weight of approximately 343.93 g/mol. The presence of two bromine atoms and a trifluoromethyl group enhances its solubility and stability, making it suitable for various biological applications. Its crystalline solid form exhibits a high density of 2.136 g/cm³ and a boiling point around 373.3°C .

Biological Activities

Research indicates that benzimidazole derivatives possess a wide range of biological activities, including:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. For instance, studies have demonstrated its effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 0.78 to 50 µg/ml . In contrast, Gram-negative bacteria exhibited higher resistance levels.

- Antifungal Properties : Benzimidazole derivatives are noted for their antifungal activities. The structural modifications provided by bromine and trifluoromethyl groups enhance their efficacy against fungal pathogens .

- Antiparasitic Activity : Some studies suggest that benzimidazole derivatives can act as effective anthelmintics in veterinary medicine . The compound's specific substitution pattern contributes to its distinct biological activity compared to other benzimidazole derivatives.

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of various benzimidazole derivatives, including Benzimidazole, 4,6-dibromo-2-(trifluoromethyl)-:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Benzimidazole, 4,6-dibromo-2-(trifluoromethyl)- | C8H3Br2F3N2 | Two bromine atoms and one trifluoromethyl group | Antimicrobial, antifungal, antiparasitic |

| Benzimidazole, 4,6-dichloro-2-(trifluoromethyl) | C8H3Cl2F3N2 | Contains chlorine instead of bromine | Antimicrobial |

| Benzimidazole, 5-bromo-2-(trifluoromethyl) | C8H5BrF3N2 | Bromination at a different position | Antibacterial |

Case Studies

Q & A

Q. What metabolomic techniques identify hepatotoxicity mechanisms in preclinical studies?

- Methodological Answer : Administer the compound to HepG2 cells or rat models (oral gavage, 50 mg/kg/day for 14 days). Perform LC-MS/MS-based untargeted metabolomics to track liver enzyme alterations (ALT/AST) and oxidative stress markers (GSH/GSSG ratios). Pathway analysis (MetaboAnalyst 5.0) can pinpoint disrupted metabolic networks (e.g., cytochrome P450) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.